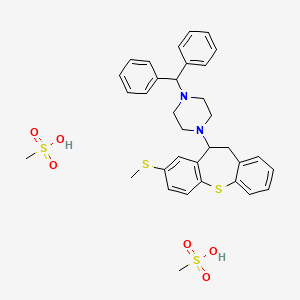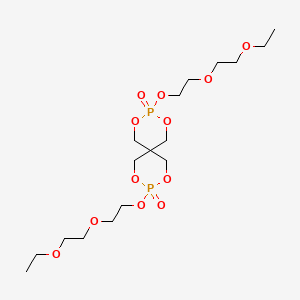
3,9-Bis(2-(2-ethoxyethoxy)ethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane 3,9-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 281-280-3 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
準備方法
Industrial Production Methods: Industrial production of EINECS 281-280-3 follows standardized protocols to ensure consistency and purity. The process involves large-scale chemical reactions, often conducted in specialized reactors designed to handle the specific requirements of the compound .
化学反応の分析
Types of Reactions: EINECS 281-280-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving EINECS 281-280-3 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of EINECS 281-280-3 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various industrial and research applications .
科学的研究の応用
EINECS 281-280-3 has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and materials. In biology, it is utilized in studies involving biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects and as a component in drug development. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .
作用機序
The mechanism of action of EINECS 281-280-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. These interactions can influence various biochemical and physiological processes, making the compound valuable for research and therapeutic applications .
類似化合物との比較
Similar Compounds: EINECS 281-280-3 can be compared with other similar compounds listed in the EINECS inventory. These compounds share structural similarities and may exhibit comparable chemical and physical properties .
Uniqueness: What sets EINECS 281-280-3 apart from similar compounds is its specific molecular structure and the unique set of reactions it undergoes. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective .
Conclusion
EINECS 281-280-3 is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactions make it a valuable tool for various fields, including chemistry, biology, medicine, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its potential and utility.
特性
CAS番号 |
83898-68-4 |
|---|---|
分子式 |
C17H34O12P2 |
分子量 |
492.4 g/mol |
IUPAC名 |
3,9-bis[2-(2-ethoxyethoxy)ethoxy]-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
InChI |
InChI=1S/C17H34O12P2/c1-3-20-5-7-22-9-11-24-30(18)26-13-17(14-27-30)15-28-31(19,29-16-17)25-12-10-23-8-6-21-4-2/h3-16H2,1-2H3 |
InChIキー |
RIGYULXXVSHDSA-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCOP1(=O)OCC2(CO1)COP(=O)(OC2)OCCOCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


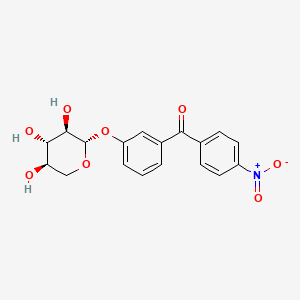
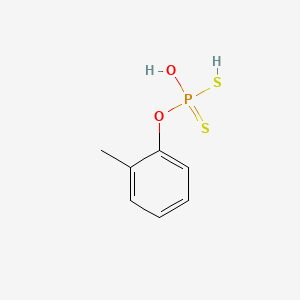
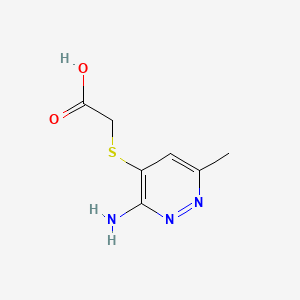
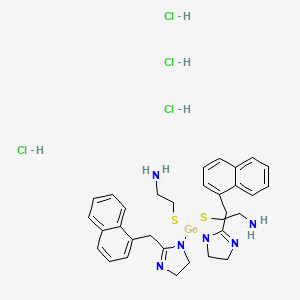
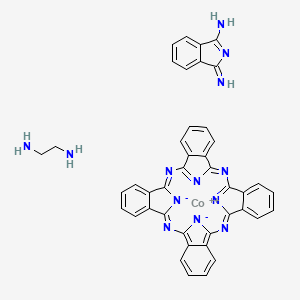

![2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate](/img/structure/B15182663.png)
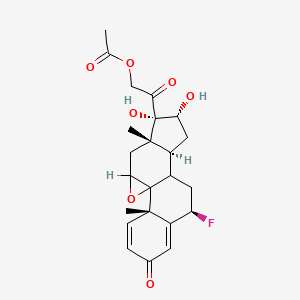
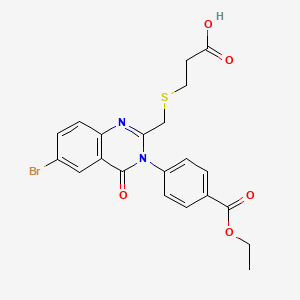
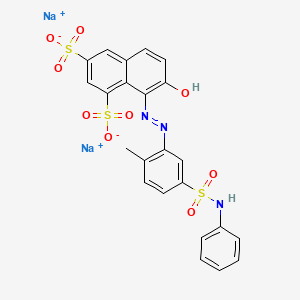
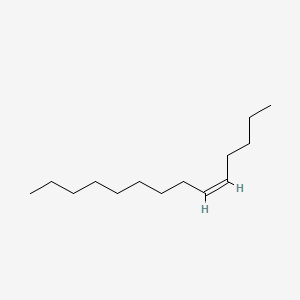
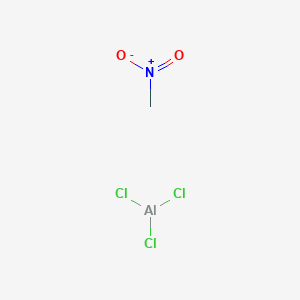
![[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate](/img/structure/B15182691.png)
